Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies involving cellular signaling pathways and kinase modulation.
Medicine: As a reference standard in cancer research and drug development.
Industry: In the production of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects by modulating kinase activity. It binds to specific kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This mechanism is crucial in cancer research, where kinase inhibitors are used to target and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another kinase inhibitor used in cancer treatment.
Dasatinib: A similar compound with a broader spectrum of kinase inhibition.
Nilotinib: A more potent kinase inhibitor with improved efficacy.
Uniqueness
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity makes it a valuable tool in research and drug development .
Properties
CAS No. |
1356565-46-2 |
---|---|
Molecular Formula |
C₄₂H₄₇N₉O₂ |
Molecular Weight |
709.88 |
Synonyms |
N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.